molecular formula C25H26N4O5 B11513561 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11513561
M. Wt: 462.5 g/mol
InChI Key: HBYAXHBDSULENG-UHFFFAOYSA-N
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Description

6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the dihydropyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of amino, diethoxyphenyl, and dimethoxyphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for synthesizing new molecules with potential biological activities.

Biology

    Biological assays: It may be used in various biological assays to study its effects on different biological systems.

Medicine

    Drug development: The compound’s potential therapeutic properties can be explored for developing new drugs.

Industry

    Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazole derivatives: Other compounds in this class with different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole cores but different functional groups.

Uniqueness

The uniqueness of 6-Amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

6-amino-3-(2,4-diethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H26N4O5/c1-5-32-15-8-9-16(19(12-15)33-6-2)23-22-21(14-7-10-18(30-3)20(11-14)31-4)17(13-26)24(27)34-25(22)29-28-23/h7-12,21H,5-6,27H2,1-4H3,(H,28,29)

InChI Key

HBYAXHBDSULENG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC)OC)OCC

Origin of Product

United States

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